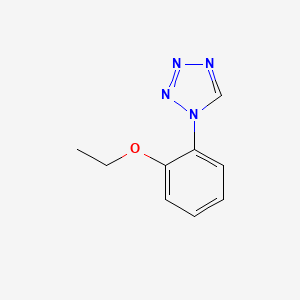

1-(2-ethoxyphenyl)-1H-tetrazole

Vue d'ensemble

Description

1-(2-Ethoxyphenyl)-1H-tetrazole is an organic compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Méthodes De Préparation

The synthesis of 1-(2-ethoxyphenyl)-1H-tetrazole typically involves the reaction of 2-ethoxyphenylhydrazine with sodium azide under acidic conditions. This reaction leads to the formation of the tetrazole ring. The process can be summarized as follows:

Starting Materials: 2-ethoxyphenylhydrazine and sodium azide.

Reaction Conditions: Acidic medium, typically using hydrochloric acid.

Procedure: The 2-ethoxyphenylhydrazine is dissolved in an acidic solution, followed by the addition of sodium azide. The mixture is then heated to promote the formation of the tetrazole ring.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-(2-ethoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Tetrazoles, including 1-(2-ethoxyphenyl)-1H-tetrazole, have gained prominence in medicinal chemistry due to their pharmacological properties. They serve as versatile pharmacophores in various therapeutic areas:

- Anti-inflammatory Agents : Research indicates that tetrazole derivatives exhibit significant anti-inflammatory activity. For instance, a series of 1,5-diaryl-substituted tetrazoles were synthesized and evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). The most potent compounds demonstrated IC50 values as low as 2.0 μM for COX-2 inhibition, highlighting their potential as selective anti-inflammatory drugs .

- Antimicrobial Activity : Tetrazoles have also shown promising antibacterial and antifungal properties. A study reported that specific biphenyl-substituted tetrazoles displayed antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with some compounds showing antifungal effects against Aspergillus flavus .

- Antiviral Activity : Compounds containing tetrazole moieties have been investigated for their antiviral potential. Notably, certain derivatives were found to inhibit Herpes Simplex Virus replication and the RNA transcriptase activity of influenza virus A .

Agricultural Applications

The compound has been explored for its potential in agricultural applications:

- Pesticides : Tetrazole derivatives have been synthesized and evaluated for their effectiveness as pesticides. Some studies indicate that certain tetrazoles exhibit higher bioactivity against plant pathogens compared to traditional pesticides, suggesting their utility in crop protection strategies .

Material Science

In material science, tetrazoles are recognized for their unique properties:

- Explosives and Energetic Materials : The high nitrogen content in tetrazoles makes them suitable candidates for use in explosives. Their stability and energy density are advantageous for developing new energetic materials with enhanced performance characteristics .

- Coordination Chemistry : Tetrazoles can act as ligands in coordination chemistry, forming complexes with various metal ions. These complexes may have applications in catalysis and materials development .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors like amines and sodium azide under optimized conditions. Recent advancements have focused on improving yield and efficiency in synthesizing tetrazole derivatives using environmentally friendly catalysts such as L-proline .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2-ethoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparaison Avec Des Composés Similaires

1-(2-ethoxyphenyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:

1-phenyl-1H-tetrazole: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

1-(4-methoxyphenyl)-1H-tetrazole: Contains a methoxy group instead of an ethoxy group, leading to variations in its biological activity and applications.

1-(2-chlorophenyl)-1H-tetrazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-(2-Ethoxyphenyl)-1H-tetrazole is a heterocyclic compound characterized by a tetrazole ring and an ethoxy-substituted phenyl group. Despite limited specific research on this compound, tetrazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the available data on the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Structural Overview

The structure of this compound consists of:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom.

- Ethoxy Group : Attached to the phenyl ring at the second carbon position.

This unique arrangement may contribute to its biological activity by allowing various interactions with biological targets.

Antimicrobial Properties

Tetrazole derivatives have shown significant antimicrobial activity. Although specific studies on this compound are scarce, related tetrazoles have demonstrated efficacy against various bacterial strains. For example:

- In a study involving 5-substituted 1H-tetrazoles, several compounds exhibited antibacterial activity against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.8 to 3.2 µg/mL .

- The structural characteristics of tetrazoles often influence their interaction with bacterial enzymes or membranes, suggesting that this compound may also possess similar properties.

Anticancer Activity

Research on tetrazoles has also indicated potential anticancer properties. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed and synthesized, showing notable potency against various cancer cell lines such as SGC-7901 and A549. These compounds acted as microtubule destabilizers, inhibiting tubulin polymerization . While direct studies on this compound are lacking, its structural similarity to effective anticancer agents suggests it may warrant further investigation in this area.

Synthesis and Evaluation

The synthesis of tetrazoles often involves methods such as microwave-assisted reactions or cycloaddition techniques. For example:

- A study demonstrated the synthesis of various 5-substituted 1H-tetrazoles using nitrile derivatives under optimized conditions, yielding compounds with promising biological activities .

| Compound | Yield (%) | Antimicrobial Activity |

|---|---|---|

| Compound A | 85 | Active against E. coli |

| Compound B | 90 | Active against B. cereus |

| Compound C | 75 | Active against P. aeruginosa |

This table illustrates the potential for synthesizing new analogs of this compound that could exhibit enhanced biological activities.

Future Directions

Given the preliminary findings related to similar tetrazole compounds, future research should focus on:

- In Vitro Studies : Conducting detailed studies to evaluate the antimicrobial and anticancer properties of this compound.

- Mechanistic Investigations : Understanding the mechanism of action through molecular docking studies and enzyme inhibition assays.

- Safety Assessments : Evaluating the toxicity profile and safety parameters for potential therapeutic applications.

Propriétés

IUPAC Name |

1-(2-ethoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-9-6-4-3-5-8(9)13-7-10-11-12-13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBMLBMYMCAQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.